

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine chemical structure and analysis

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Compound of Interest

Compound Name: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

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An In-depth Technical Guide on 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

This technical guide provides a comprehensive overview of the chemical structure, analysis, and biological significance of **4-Chloro-1H-pyrazolo[3,4-d]pyrimidine**, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a purine analogue with a pyrimidine ring fused to a pyrazole ring. The presence of a chlorine atom at the 4-position makes it a versatile intermediate for the synthesis of a wide range of substituted pyrazolo[3,4-d]pyrimidines.

Chemical Structure Diagram:

Figure 1: Chemical Structure of **4-Chloro-1H-pyrazolo[3,4-d]pyrimidine**

Table 1: Compound Identification

Identifier	Value
IUPAC Name	4-chloro-1H-pyrazolo[3,4-d]pyrimidine[1]
CAS Number	5399-92-8[1][2]
Molecular Formula	C ₅ H ₃ ClN ₄ [1][2]
Molecular Weight	154.56 g/mol [1][2]
InChI	InChI=1S/C5H3ClN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)[1]
InChIKey	YMXQUFUycADcFL-UHFFFAOYSA-N[1]
Canonical SMILES	<chem>C1=NNC2=C1C(=NC=N2)Cl</chem> [1]
Synonyms	4-Chloropyrazolo[3,4-d]pyrimidine[2]

Physicochemical Properties

The physicochemical properties of **4-Chloro-1H-pyrazolo[3,4-d]pyrimidine** are crucial for its handling, formulation, and application in chemical synthesis and biological assays.

Table 2: Physicochemical Data

Property	Value
Physical State	Solid[3]
Melting Point	>300 °C
Boiling Point	Data not available
Solubility	Soluble in DMSO
Storage Temperature	Inert atmosphere, store in freezer, under -20°C[3][4]

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of **4-Chloro-1H-pyrazolo[3,4-d]pyrimidine**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Assignment
14.52	br. s	NH (pyrazole)[5]
8.83	s	CH (pyrimidine)[5]
8.45	s	CH (pyrazole)[5]
Solvent: DMSO-d ₆		

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 4: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~157	C4-Cl
~155	C6
~135	C3a
~111	C7a
~100	C3
Note: Predicted values based on similar structures. Experimental data is limited.	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
~3400	N-H stretching (pyrazole)
~3100	C-H stretching (aromatic)
~1620	C=N stretching (pyrimidine)
~1580	C=C stretching (aromatic)
~800	C-Cl stretching
Note: Representative values based on the functional groups present.	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Mass Spectrometry Data

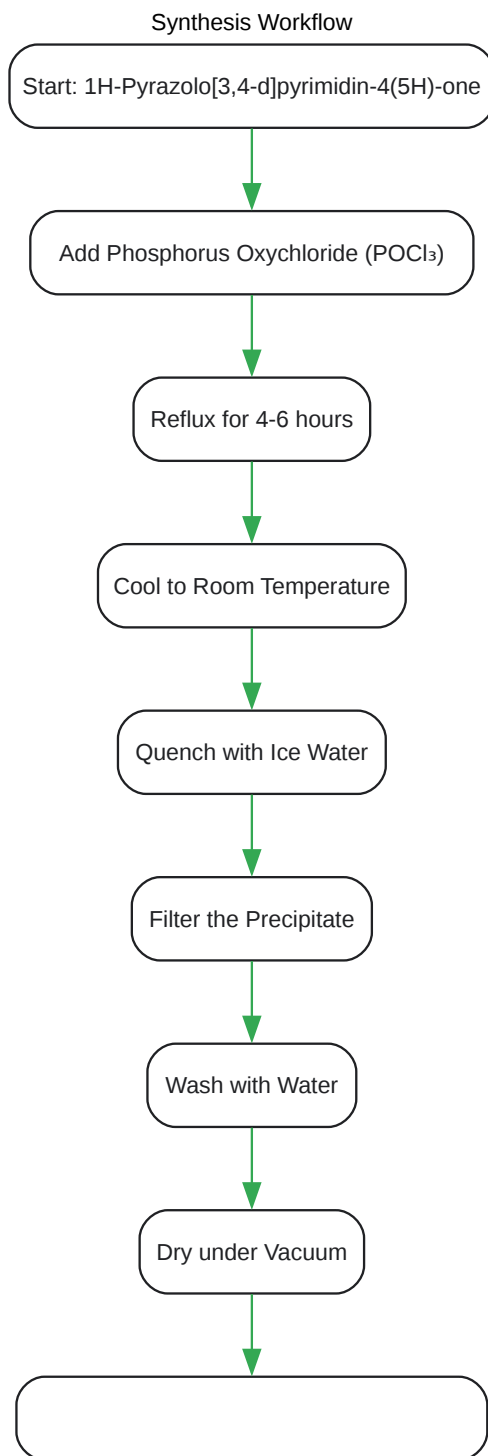
m/z	Interpretation
154/156	[M] ⁺ / [M+2] ⁺ (presence of Cl) [1]
119	[M-Cl] ⁺ [1]
92	[M-Cl-HCN] ⁺
Note: Fragmentation pattern can vary with ionization method.	

Experimental Protocols

Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

A common method for the synthesis of **4-Chloro-1H-pyrazolo[3,4-d]pyrimidine** involves the chlorination of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Experimental Workflow for Synthesis:



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Figure 2: Synthesis Workflow

Detailed Protocol:

- To a stirred solution of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in a suitable solvent such as acetonitrile, add phosphorus oxychloride (POCl_3) (3-5 equivalents) dropwise at 0 °C.
- After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing crushed ice with constant stirring.
- A precipitate of **4-Chloro-1H-pyrazolo[3,4-d]pyrimidine** will form.
- Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.
- Dry the product under vacuum to obtain the final compound.

Analytical Characterization

Protocol for ^1H NMR Analysis:

- Dissolve approximately 5-10 mg of the synthesized **4-Chloro-1H-pyrazolo[3,4-d]pyrimidine** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks and determine the chemical shifts relative to the residual solvent peak.

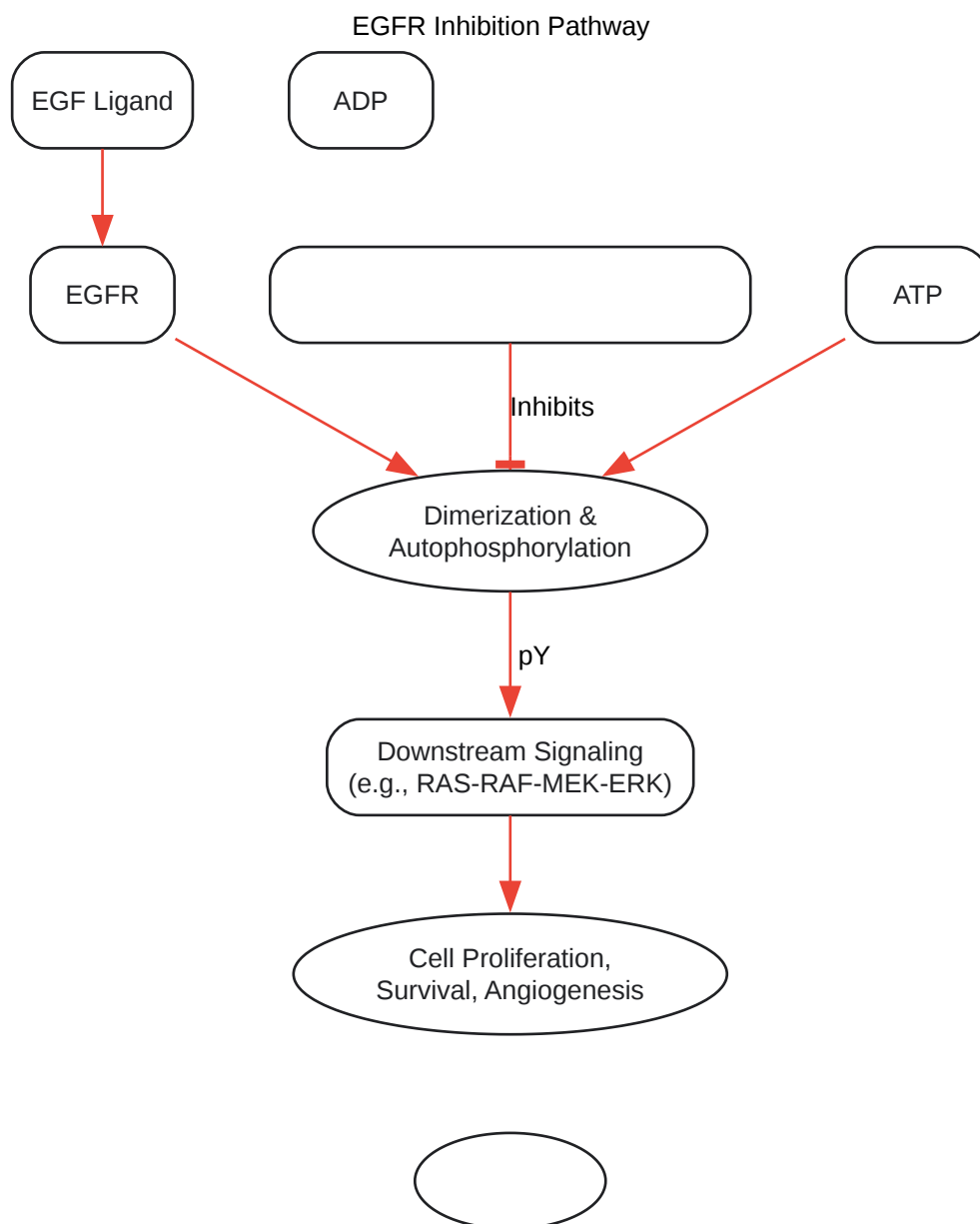
Biological Activity and Signaling Pathways

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have been extensively studied for their biological activities, particularly as kinase inhibitors and ion channel modulators.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known hinge-binding motif for many protein kinases, including EGFR.^[6] Derivatives of **4-Chloro-1H-pyrazolo[3,4-d]pyrimidine** have been developed as potent EGFR inhibitors, which are crucial in cancer therapy.

EGFR Signaling Pathway Inhibition:



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Figure 3: EGFR Inhibition Pathway

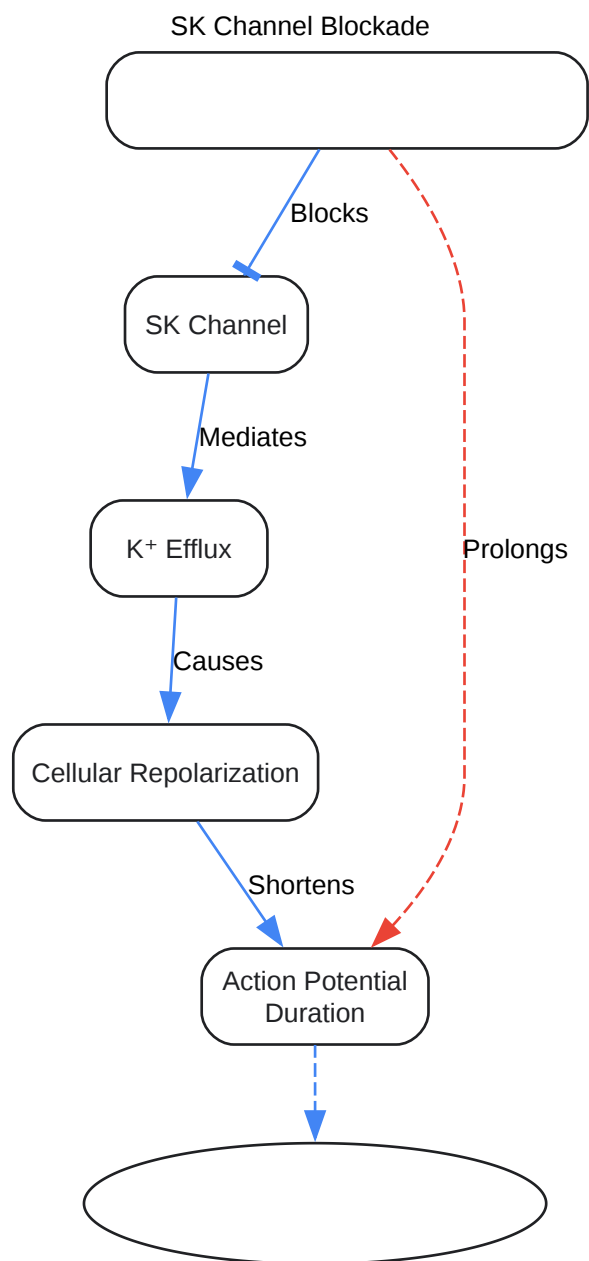
By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to cell proliferation and survival.[6]

Small-Conductance Calcium-Activated Potassium (SK) Channel Blockade

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine has been identified as a blocker of SK channels.^[2]

These channels are involved in the repolarization phase of the cardiac action potential.

Logical Relationship of SK Channel Blockade:



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Figure 4: SK Channel Blockade

Blockade of SK channels leads to a prolongation of the action potential duration, which can have anti-arrhythmic effects in certain cardiac conditions.

Conclusion

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a synthetically valuable scaffold with significant biological activities. Its role as a precursor for potent EGFR inhibitors and its activity as an SK channel blocker highlight its importance in medicinal chemistry and drug discovery. The analytical and experimental data provided in this guide serve as a valuable resource for researchers working with this compound and its derivatives. Further exploration of its structure-activity relationships will undoubtedly lead to the development of novel therapeutic agents.

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